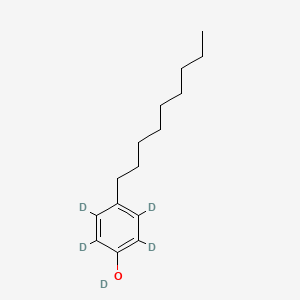

4-N-NONYLPHENOL-2,3,5,6-D4,OD

Übersicht

Beschreibung

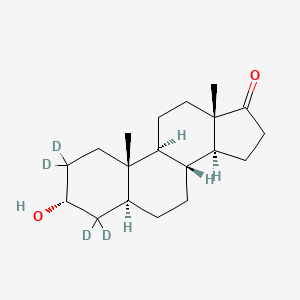

4-N-NONYLPHENOL-2,3,5,6-D4,OD is a deuterated derivative of 4-nonylphenol, a compound known for its use in various industrial applications. This compound is characterized by the presence of deuterium atoms at specific positions on the phenol ring, making it useful for isotopic labeling in scientific research .

Wirkmechanismus

Target of Action

4-Nonylphenol-D5, a deuterium-labeled version of 4-Nonylphenol, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of many biological processes, including reproduction, development, and homeostasis .

Mode of Action

4-Nonylphenol-D5 interacts with its target, the ER, by mimicking the natural hormone estrogen . This interaction can lead to changes in the normal functioning of the ER, resulting in endocrine-disrupting properties . It exerts estrogenic activity, meaning it can bind to estrogen receptors and activate them .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nonylphenol-D5 is the endocrine system . By interacting with the ER, it can disrupt the normal hormonal control and sexual differentiation . The exact downstream effects can vary, but they often involve alterations in reproductive success and community structure of aquatic organisms .

Pharmacokinetics

The pharmacokinetics of 4-Nonylphenol-D5, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be influenced by various factors. Gender differences have been observed in the pharmacokinetics of 4-Nonylphenol . The half-life of 4-Nonylphenol in female rats was found to be shorter, and its clearance was larger for all doses than those in male rats .

Result of Action

The molecular and cellular effects of 4-Nonylphenol-D5’s action are primarily related to its endocrine-disrupting properties . It can lead to homeostasis disorders, delay in growth, and changes in the community structure of microorganisms in the soil at low concentrations .

Action Environment

4-Nonylphenol-D5 enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Cellular Effects

Nonylphenol, the parent compound, has been shown to have toxic effects on aquatic organisms, including growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . It is reasonable to hypothesize that 4-Nonylphenol-D5 may have similar effects, but this requires experimental confirmation.

Molecular Mechanism

Nonylphenol is known to exert its effects through disruption of endogenous hormone secretion

Dosage Effects in Animal Models

Nonylphenol has been shown to have toxic effects in aquatic organisms

Metabolic Pathways

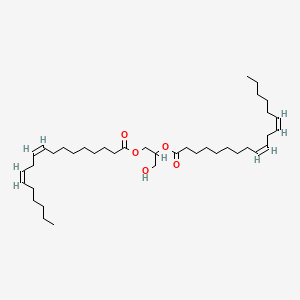

Nonylphenol is known to enter the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, and groundwater discharge from air, soil, water, and agricultural sources

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

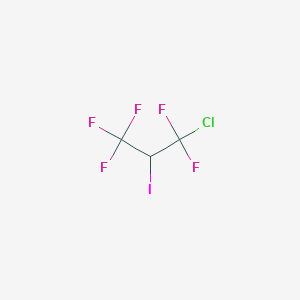

The synthesis of 4-N-NONYLPHENOL-2,3,5,6-D4,OD typically involves the catalytic deuteration of 4-nonylphenol. This process uses deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The reaction can be represented as follows:

4-Nonylphenol+D2→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, often using continuous flow reactors to ensure consistent quality and yield. The use of high-purity deuterium gas and advanced catalytic systems is crucial to achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-N-NONYLPHENOL-2,3,5,6-D4,OD undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The nonyl group can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃)

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated and nitrated derivatives

Wissenschaftliche Forschungsanwendungen

4-N-NONYLPHENOL-2,3,5,6-D4,OD is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Chemistry: Used as a standard in mass spectrometry for the calibration of instruments.

Biology: Employed in studies of metabolic pathways and enzyme kinetics.

Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.

Industry: Applied in environmental science to study the fate and transport of persistent organic pollutants

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nonylphenol: The non-deuterated form, widely used in industrial applications.

4-tert-Octylphenol: Another alkylphenol with similar properties but different alkyl chain length.

Bisphenol A: A related compound with two phenol groups connected by a propane bridge

Uniqueness

4-N-NONYLPHENOL-2,3,5,6-D4,OD is unique due to its isotopic labeling, which provides enhanced analytical capabilities in research. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry compared to its non-deuterated counterparts .

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-VQUAKUOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-95-7 | |

| Record name | 358730-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

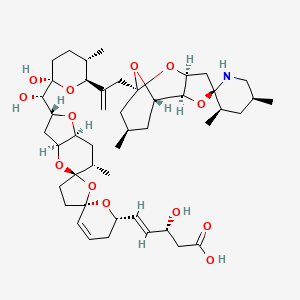

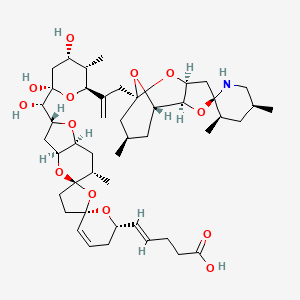

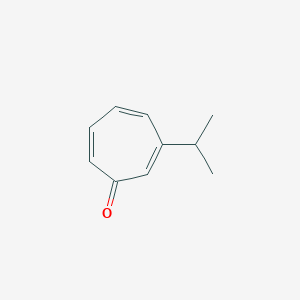

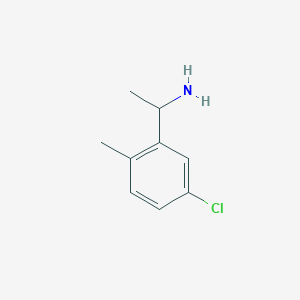

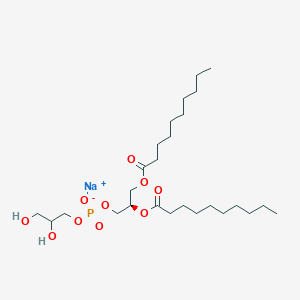

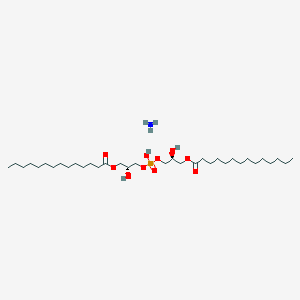

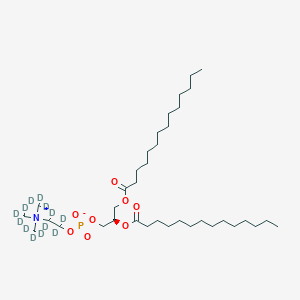

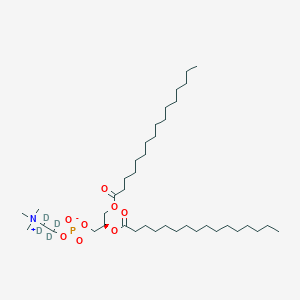

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)